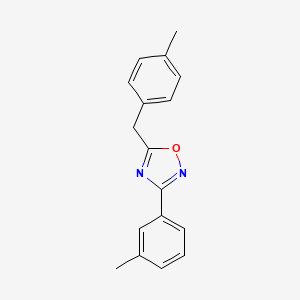
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate, also known as CPO or CPCC, is a synthetic compound that has been widely used in scientific research. It belongs to the class of coumarin derivatives and has been found to have potent anti-inflammatory, anti-tumor, and anti-oxidant properties.
作用機序
The mechanism of action of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate involves the inhibition of various signaling pathways involved in inflammation and cancer. This compound has been found to inhibit the activation of nuclear factor-κB (NF-κB) and mitogen-activated protein kinases (MAPKs) which are involved in the production of pro-inflammatory cytokines and tumor growth. This compound has also been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9 and inhibiting the expression of anti-apoptotic proteins.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-α in animal models of inflammation. This compound has also been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. Additionally, this compound has been found to reduce oxidative stress and improve antioxidant enzyme activity in animal models of oxidative stress.
実験室実験の利点と制限
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been extensively studied for its anti-inflammatory and anti-tumor properties and has been found to be effective in various animal models. However, this compound has some limitations as well. It is a synthetic compound and may not fully mimic the effects of natural compounds. Additionally, the mechanism of action of this compound is not fully understood and requires further investigation.
将来の方向性
There are several future directions for research on 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate. One area of research could be the development of this compound derivatives that have improved pharmacological properties. Another area of research could be the investigation of the mechanism of action of this compound and its effects on various signaling pathways. Additionally, the potential use of this compound in combination with other drugs for the treatment of inflammation and cancer could be explored. Furthermore, the safety and toxicity of this compound in animal models and humans need to be investigated to determine its potential for clinical use.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. It has been found to inhibit various signaling pathways involved in inflammation and cancer and has shown promising results in animal models. However, further research is needed to fully understand the mechanism of action of this compound and its potential for clinical use.
合成法
The synthesis of 8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate involves the reaction of 8-methyl-2-oxo-2H-chromene-7-carboxylic acid with cyclopropanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The yield of this compound can be improved by optimizing the reaction conditions such as the reaction temperature, time, and concentration of reagents.
科学的研究の応用
8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl cyclopropanecarboxylate has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, this compound has been found to have anti-oxidant properties by scavenging free radicals and reducing oxidative stress.
特性
IUPAC Name |
(8-methyl-2-oxo-4-phenylchromen-7-yl) cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-12-17(23-20(22)14-7-8-14)10-9-15-16(11-18(21)24-19(12)15)13-5-3-2-4-6-13/h2-6,9-11,14H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXDUBMHFPRNBLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OC(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{4-[(diethylamino)methyl]phenyl}-3-methylbenzamide](/img/structure/B5780439.png)

![ethyl 5-[(methoxycarbonyl)oxy]-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B5780443.png)
![N-(4-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B5780447.png)
![N-cyclopentyl-N'-[4-(4-morpholinyl)phenyl]thiourea](/img/structure/B5780452.png)

![1-(4-butylphenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B5780477.png)
![N-(2-ethoxyphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5780479.png)
![5-chloro-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B5780486.png)

![(4-{[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}phenyl)acetic acid](/img/structure/B5780518.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5780521.png)
![N-[6-chloro-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5780522.png)